molecular formula C16H17ClN2O3S B2442354 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396801-70-9

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2442354
M. Wt: 352.83
InChI Key: ZQMFOTXSNZZIIZ-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, commonly known as CTP-692, is a small molecule drug that is currently in clinical development. It belongs to the class of organic compounds known as 2-furanilides .


Molecular Structure Analysis

The molecular formula of this compound is C16H17ClN2O3S and its molecular weight is 352.83 . It contains a furan ring that is substituted at the 2-position with an anilide .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H17ClN2O3S and its molecular weight is 352.83 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" often involves complex reactions that yield a variety of structurally related carboxamides and their derivatives. For example, Sedlák et al. (2008) described the synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, highlighting the nuanced chemical reactions involved in synthesizing such compounds (Sedlák et al., 2008).

Pharmacological Applications

Some derivatives of "5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" are investigated for their potential in pharmacology, particularly in neuroinflammation and related disorders. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, suggesting the compound's utility in imaging of neuroinflammation in vivo (Horti et al., 2019).

Antagonist Activities

Research into the antagonist activities of related compounds, such as the study of urotensin-II receptor antagonists by Lim et al. (2019), showcases the potential therapeutic applications of these chemicals in modulating receptor activities and treating related diseases (Lim et al., 2019).

Analytical and Spectral Studies

Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, which are structurally related to "5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide," highlighting the importance of understanding the chemical and physical properties of these compounds for their further application in scientific research (Patel, 2020).

Chemical Functionalities Optimization

Studies like the one by Khurana et al. (2014) on the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of cannabinoid receptors indicate the broader chemical and biological research implications of these compounds, including their potential in drug development (Khurana et al., 2014).

properties

IUPAC Name

5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-14-2-1-13(23-14)15(20)18-9-11-3-6-19(7-4-11)16(21)12-5-8-22-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMFOTXSNZZIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

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